Antifibrinolytic Agents
THE RATIONAL THERAPEUTIC USE OF VITAMIN K IS BASED ON ITS ABILITY TO CORRECT BLEEDING TENDENCY OR HEMORRHAGE ASSOC WITH ITS DEFICIENCY. A DEFICIENCY OF VITAMIN K & ITS ATTENDANT DEFICIENCY OF PROTHROMBIN & RELATED CLOTTING FACTORS CAN RESULT FROM INADEQUATE INTAKE, ABSORPTION, OR UTILIZATION OF VITAMIN, OR AS A CONSEQUENCE OF ACTION OF THE ACTION OF A VITAMIN K ANTAGONIST. /VITAMIN K/
BLEEDING THAT ACCOMPANIES OBSTRUCTIVE JAUNDICE OR BILIARY FISTULA RESPONDS PROMPTLY TO ADMINISTRATION OF VITAMIN K. ORAL PHYTONADIONE ADMIN WITH BILE SALTS IS BOTH SAFE AND EFFECTIVE AND SHOULD BE USED IN THE CARE OF THE JAUNDICED PATIENT, BOTH PREOPERATIVELY & POSTOPERATIVELY.
IF FOR SOME REASON ORAL ADMIN IS NOT FEASIBLE /IN TREATMENT OF OBSTRUCTIVE JAUNDICE OR BILIARY FISTULA/, A PARENTERAL PREPN SHOULD BE USED.
VIT K MAY BE OF HELP IN COMBATING BLEEDING AND HYPOPROTHROMBINEMIA THAT FOLLOW THE BITE OF THE TROPICAL AMERICAN PIT VIPER OR OTHER SPECIES WHOSE VENOM DESTROYS OR INACTIVATES PROTHROMBIN. /VITAMIN K/
VARIOUS DISORDERS THAT RESULT IN INADEQUATE ABSORPTION FROM THE INTESTINAL TRACT MAY LEAD TO A DEFICIENCY OF VITAMIN K AND HYPOPROTHROMBINEMIA. THESE INCLUDE MUCOVISCIDOSIS, SPRUE, REGIONAL ENTERITIS AND ENTEROCOLITIS, ULCERATIVE COLITIS, DYSENTERY, AND EXTENSIVE RESECTION OF BOWEL. SINCE DRUGS THAT GREATLY REDUCE THE BACTERIAL POPULATION OF THE BOWEL ARE FREQUENTLY USED IN MANY OF THESE DISORDERS, THE AVAILABILITY OF THE VITAMIN MAY BE FURTHER REDUCED. MOREOVER, DIETARY RESTRICTIONS MAY ALSO LIMIT THE AVAILABILITY OF THE VITAMIN. FOR IMMEDIATE CORRECTION OF DEFICIENCY, PARENTERAL /VITAMIN K/ THERAPY SHOULD BE GIVEN. /VITAMIN K/
MEDICATION (VET): PARENTERAL THERAPY IS INDICATED IN SWEET CLOVER DISEASES & POSSIBLY IN SOME MYCOTOXICOSES & HEMATURIAS OF CATTLE. ... IT MAY HAVE VALUE IN PROPHYLAXIC AS WELL AS IN TREATMENT OF EPISTAXIS IN RACE HORSES. FED TO SOWS IT HELPS PREVENT HEMORRHAGING NAVELS IN NEW BORN PIGS... /VIT K/
MEDICATION (VET): TO PREVENT & TREAT BLOOD COAGULATION PROBLEMS (HEMORRHAGIC SYNDROME) ASSOC WITH HYPOPROTHROMBINEMIA. IT IS REQUIRED FOR LIVER PROTHROMBIN SYNTHESIS. ... PRESURGICAL USE OF VIT K IS ESSENTIAL IN ANIMALS WITH INADEQUATE SECRETION OF BILE & IN NEWBORN (LITTLE OR NO INTESTINAL BACTERIAL SYNTHESIS OF VIT K). /VIT K/
MEDICATION (VET): IN HYPOPROTHROMBINEMIAS; ANTIDOTE FOR DICOUMAROL POISONING
Vitamin K is indicated for treatment and prevention of various coagulation disorders involving impaired formation of factors II, VII, IX, and X resulting from vitamin K deficiency or impairment of vitamin K activity, including hypoprothrombinemia due to oral anticoagulants, salicylates, and some antibiotics. vitamin K does not return abnormal platelet function to normal. Vitamin K does not counteract the anticoagulant activity of heparin. Vitamin K may not be effective in hepatic function impairment since prothrombin synthesis occurs in the liver. /Vitamin K; Included in US product labeling/
The American Academy of Pediatrics recommends routine phytonadione administration at birth to prevent hemorrhagic disease of the newborn, since vitamin K from the mother may be inadequate because of poor passage through the placenta and because intestinal bacteria responsible for natural synthesis of vitamin K are not present for 5 to 8 days following birth. in addition, the risk of hemorrhagic disease of the newborn is increased in infants of mothers who received anticonvulsants (eg, phenobarbital, phenytoin) during pregnancy. Phytonadione is preferred over menadiol because the risk of causing hyperbilirubinemia and hemolytic anemia is less, especially in premature infants. /Vitamin K; Included in US product labeling/
Phytonadione is useful in restoring the prothrombin time to normal levels and in decreasing or stopping bleeding episodes.
Phytonadione and other Vitamin K preparations do not combat hemorrhage caused by overdosage of heparin.
Phytonadione has a more prompt, potent, and prolonged effect than the other vitamin K analogues and is generally preferred when large doses or long-term therapy is indicated. ...
Anticoagulants are indicated for prophylaxis and/or treatment of venous (or arterial /Not included in US product labeling/) thrombosis (and its extension) and pulmonary embolism. Deep vein thrombosis (DVP) or pulmonary embolism (treatment). Oral anticoagulatns are used during and following initial heparin therapy to decrease the risk of extension, recurrence, or death. /Anticoagulants; Included in US product labeling/
Oral anticoagulants are used to prevent thromboembolic complications after surgery, although low-dose subcutaneous heparin is used more commonly. /Anticoagulants; Included in US product labeling/
Anticoagulants are indicated for prophylaxis and/or treatment of thromboembolic complications (ischemic stroke) associated with atrial fibrillation. They are strongly recommended in patients at high risk of stroke (including patients with recent stroke, transient ischemic attack, or systemic embolism; poor left ventricular function; age over 75 years; hypertension; rheumatic mitral valve disease; mechanical or tissue prosthetic heart valves.) /Anticoagulants; Included in US product labeling/
Anticoagulants are indicated after myocardial infarction to reduce the risk of death, recurrent myocardial infarction, and thromboembolic events such as stroke or systemic embolization. /Anticoagulants; Included on U.S. product labeling/
Oral anticoagulants are indicated, alone or in combination with aspirin, for primary prevention of thrombotic complications of coronary artery disease in patients without history of myocardial infarction, stroke, or transient ischemic attacks but with increasing levels of risk. /Anticoagulants, Included in US product labeling/
Anticoagulants are indicated for prophylaxis and/or treatment of thromboembolic complications associated with tissue and mechanical cardiac valve replacement. /Anticoagulants; Included in US product labeling/
Anticoagulants are used in certain patients with valvular heart disease to prevent systemic embolization. /NOT included in US product labeling/
Oral anticoagulants are used, following initial heparinization, to prevent recurrent thromboembolism in peripheral arterial occlusive disease. They are not indicated for routine prophylaxis after intrainguinal bypass and other vascular reconstructions but are indicated, usually in combination with aspirin, in patients at high risk of graft thrombosis. /NOT included in US product labeling/